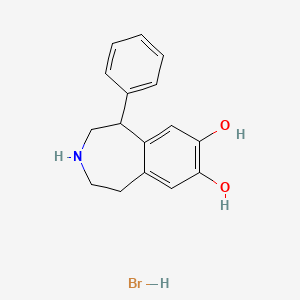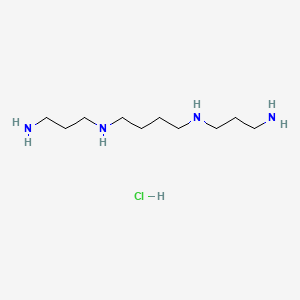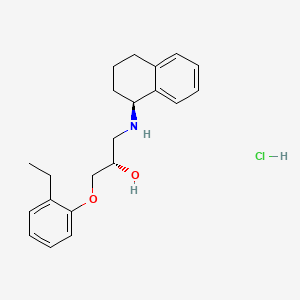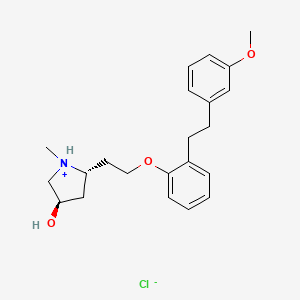
4-Ethynyl-n-ethyl-1,8-naphthalimide
Overview
Description
4-Ethynyl-N-ethyl-1,8-naphthalimide is a click-activated fluorescent probe . It enables imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H11NO2 . Its molecular weight is 249.26 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.26 and a chemical formula of C16H11NO2 . It is soluble in DMSO up to 10 mM with gentle warming . The melting point is 178-179 °C .Scientific Research Applications
4-Ethynyl-n-ethyl-1,8-naphthalimide has a wide range of applications in scientific research. In-vivo experiments have been conducted to study the effects of this compound on various biological processes. It has also been used in in-vitro experiments to study its effects on biochemical and physiological processes.
Mechanism of Action
Target of Action
The primary target of 4-Ethynyl-n-ethyl-1,8-naphthalimide are cell surface and intracellular fucosylated glycoproteins and glycolipids . These targets play a crucial role in various cellular processes, including cell signaling, cell adhesion, and immune response.
Mode of Action
This compound is a click-activated fluorescent probe . It interacts with its targets by binding to the fucosylated glycoproteins and glycolipids present on the cell surface and within the cell. This interaction results in the emission of fluorescence, allowing for the imaging of these targets.
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the fluorescent imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . This allows for the visualization of these targets, which can be crucial in research and diagnostic applications.
Action Environment
It is recommended to store the compound at -20°c , suggesting that low temperatures may be necessary for maintaining its stability.
Biological Activity
4-Ethynyl-n-ethyl-1,8-naphthalimide has been shown to have a wide range of biological activities. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have anti-bacterial and anti-fungal properties.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the synthesis of proteins and nucleic acids. It has also been shown to reduce oxidative stress in cells and to modulate the activity of certain hormones.
Advantages and Limitations for Lab Experiments
The use of 4-Ethynyl-n-ethyl-1,8-naphthalimide in laboratory experiments has several advantages. It is easy to synthesize, and it has a wide range of biological activities. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It has a relatively low solubility in water, making it difficult to use in aqueous solutions. It is also relatively unstable, making it difficult to store for long periods of time.
Future Directions
For research include further investigation into the mechanism of action of 4-Ethynyl-n-ethyl-1,8-naphthalimide, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its stability in various solvents could lead to improved methods for its use in laboratory experiments. Finally, further research into the pharmacodynamics of this compound could lead to the development of novel therapeutic agents.
Biochemical Analysis
Biochemical Properties
4-Ethynyl-n-ethyl-1,8-naphthalimide is used for imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . It interacts with these biomolecules and enables their visualization .
Cellular Effects
This compound is used for imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . This suggests that it may influence cell function by interacting with these biomolecules .
Molecular Mechanism
It is known to be a click-activated fluorescent probe , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known to be a stable compound, as it is supplied with an azide reactive handle for copper-free click chemistry reactions .
Metabolic Pathways
Given its role as a fluorescent probe, it may interact with enzymes or cofactors involved in the metabolism of fucosylated glycoproteins and glycolipids .
Transport and Distribution
Given its role in imaging cell surface and intracellular biomolecules , it may interact with transporters or binding proteins, and its localization or accumulation may be influenced by these interactions .
Subcellular Localization
Given its role in imaging cell surface and intracellular biomolecules , it may be directed to specific compartments or organelles where these biomolecules are located .
Properties
IUPAC Name |
2-ethyl-6-ethynylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c1-3-10-8-9-13-14-11(10)6-5-7-12(14)15(18)17(4-2)16(13)19/h1,5-9H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGXEBXIFZUSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)
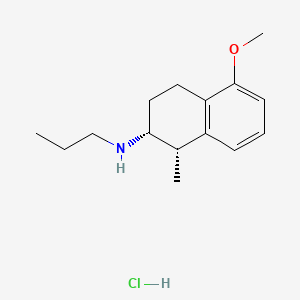


![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)

